molecular formula C18H12Cl2N6S B1236124 4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

Cat. No. B1236124
M. Wt: 415.3 g/mol
InChI Key: FEXGDGJDKCAICW-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-dichlorophenyl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Binding Interaction Studies

The compound shows potential in binding interaction studies. For instance, a similar compound was docked with the human prostaglandin reductase (PTGR2), providing insights into its inhibitory action, which could be relevant for understanding the action of the specific compound (Nayak & Poojary, 2019).

Antibacterial Properties

Several studies indicate that derivatives of this compound exhibit antibacterial activities. For example, certain derivatives have shown effectiveness against bacteria such as Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa (Nayak & Poojary, 2020).

Molecular Docking and Drug Potential

The compound and its derivatives are subjects of molecular docking studies, predicting inhibitory activity against diseases like tuberculosis. This suggests potential in drug discovery, especially for anti-TB drugs (Kumar et al., 2021).

Synthesis and Characterization

Studies focus on the synthesis and characterization of similar compounds, providing a framework for understanding the chemical properties and potential applications of 4-[(2,6-Dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione. These processes involve various techniques like FT-IR, NMR spectroscopy, and mass spectrometry (Idrees et al., 2019).

Antimicrobial Activities

Additionally, various triazole derivatives, including those similar to the compound , have been explored for their antimicrobial properties, often showing promising results against various bacterial and fungal strains (Dogan et al., 1997).

properties

Product Name

4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C18H12Cl2N6S

Molecular Weight

415.3 g/mol

IUPAC Name

4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H12Cl2N6S/c19-13-7-4-8-14(20)12(13)10-21-26-17(24-25-18(26)27)16-9-15(22-23-16)11-5-2-1-3-6-11/h1-10H,(H,22,23)(H,25,27)/b21-10+

InChI Key

FEXGDGJDKCAICW-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3/N=C/C4=C(C=CC=C4Cl)Cl

SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3N=CC4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3N=CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
Reactant of Route 2
4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
Reactant of Route 4
4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
Reactant of Route 5
4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
Reactant of Route 6
4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.